The synthesis of this compound often involves intricate steps such as hydroboration, oxidation, and cyclization processes . Enantioselective synthesis of 8-azabicyclo[3.2.1]octanes via asymmetric 1,3-dipolar cycloadditions using a dual catalytic system has also been explored .
The molecular configuration of various derivatives of this compound has been investigated by X-ray crystallography . The structure of the compound includes a piperidine ring which exists in a chair conformation .
This compound is involved in cationic polymerization of enantiomerically unbalanced 6,8-dioxabicyclo[3.2.1]octan-7-one in relation to the selective formation of macrocyclic oligoesters .
The compound has a molecular weight of 155.19 g/mol. It is characterized by 1H and 13C NMR and HRMS spectroscopy . The compound’s IUPAC name is “(1R,5R,6S)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one” and its InChI is "InChI=1S/C8H13NO2/c1-9-6-2-3-7(9)5-8(10)4-6/h6-7H,2-5H2,1H3/t6-,7+,8-".
(1R,5R,6S)-rel-6-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one is a complex organic compound belonging to the class of tropane alkaloids. Its molecular formula is , and it has a molecular weight of 155.19 g/mol. This compound is notable for its unique bicyclic structure, which contributes to its potential biological activities and applications in scientific research.
The compound is synthesized through various chemical methods, often involving multi-step synthetic routes that include hydroboration, oxidation, and cyclization processes. It can be sourced from specialized chemical suppliers such as BenchChem and EvitaChem, which provide detailed product information and synthesis protocols.
(1R,5R,6S)-rel-6-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one is classified as a tropane alkaloid, which is a category of nitrogen-containing compounds derived from plants and known for their pharmacological properties. This classification indicates its relevance in medicinal chemistry and potential therapeutic uses.
The synthesis of (1R,5R,6S)-rel-6-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one typically involves several key steps:
These methods require careful control of reaction conditions to ensure high yields and purity of the desired product.
The synthetic routes often utilize advanced techniques such as X-ray crystallography for structural analysis and characterization of the compound's derivatives. Additionally, spectroscopic methods like NMR (Nuclear Magnetic Resonance) and NMR are employed to confirm the molecular structure.
The molecular structure of (1R,5R,6S)-rel-6-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one features a bicyclic framework with specific stereochemistry at several chiral centers:
The structure can be represented using various notations including SMILES and InChI formats for computational purposes.
(1R,5R,6S)-rel-6-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one participates in several chemical reactions that are significant in organic synthesis:
The reactivity of this compound is influenced by its bicyclic structure, which can stabilize certain intermediates during chemical reactions, making it a valuable building block in organic synthesis.
The mechanism of action for (1R,5R,6S)-rel-6-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one involves interactions at the molecular level that can affect biological pathways:
Research into the biological activity of this compound is ongoing, with preliminary studies suggesting potential applications in neurology and pharmacology due to its structural similarity to known bioactive compounds.
The physical properties of (1R,5R,6S)-rel-6-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one include:
Key chemical properties include:
These properties are crucial for determining the handling and application methods in laboratory settings.
(1R,5R,6S)-rel-6-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one has several applications in scientific research:
Research continues to explore its full range of applications across various fields including pharmacology and materials science.
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2